2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyrazolopyrimidine derivative featuring a tert-butyl group at the 1-position of the pyrazolo[3,4-d]pyrimidin-4-one core and an acetamide linker to a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-17(2,3)26-15-13(8-23-26)16(28)25(10-22-15)9-14(27)24-12-6-4-11(5-7-12)18(19,20)21/h4-8,10H,9H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBFJCCKLOBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolopyrimidine core, introduction of the tert-butyl group, and attachment of the trifluoromethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
The compound is studied for its potential biological activities, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound's structure suggests it could interact with various receptors, influencing cellular signaling pathways.
Medicine
Research indicates that this compound has potential therapeutic effects, particularly in the treatment of:
- Inflammatory Diseases : Its anti-inflammatory properties are under investigation.
- Infectious Diseases : Studies are exploring its efficacy against certain pathogens.
Industry
The unique properties of this compound make it useful in developing new materials and agrochemicals. Its stability and reactivity can be harnessed for applications in coatings, plastics, and agricultural products.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of similar pyrazolo[3,4-d]pyrimidine derivatives on protein kinases. The findings indicated that modifications to the side chains significantly influenced enzyme activity. This suggests that the compound may also exhibit similar inhibitory properties against specific kinases involved in cancer progression.
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of pyrazolo derivatives. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced activity against bacterial strains. This highlights the potential of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide as a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Key Observations :
- Melting Points: Chromenone-fused analogs (e.g., Example 83, ) exhibit higher melting points (>300°C), likely due to planar aromatic stacking, whereas methylthio-substituted derivatives (Example 41, ) have lower MPs (~100°C), suggesting reduced crystallinity .
Functional Group Impact
- Trifluoromethyl Groups : The para-trifluoromethylphenyl in the target compound may enhance binding to hydrophobic pockets in targets compared to ortho-substituted analogs () .
- tert-Butyl vs. Aromatic Substituents : The tert-butyl group could improve metabolic stability relative to fluorophenyl groups, which are prone to oxidative metabolism.
Biological Activity
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C18H21F3N5O2
- Molecular Weight: 385.39 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied due to their potential as therapeutic agents in various diseases, including cancer, inflammation, and metabolic disorders. The specific compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For instance:
- Inhibition of mTOR Pathway: Compounds similar to the target compound have been shown to inhibit the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens, indicating that this compound may also exhibit such activities .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition: The compound may act as a kinase inhibitor, targeting pathways involved in cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer and anti-inflammatory effects .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
